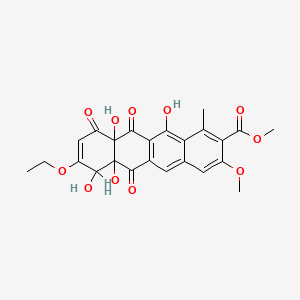

3-Demethoxy-3-ethoxytetracenomycin C

Description

Structure

3D Structure

Properties

CAS No. |

79495-72-0 |

|---|---|

Molecular Formula |

C24H22O11 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3 |

InChI Key |

MWOGLUWVPFOVLI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |

Canonical SMILES |

CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |

Synonyms |

3-demethoxy-3-ethoxytetracenomycin C 3-DETC |

Origin of Product |

United States |

Chemical Synthesis and Semisynthesis of 3 Demethoxy 3 Ethoxytetracenomycin C Analogs

Strategies for Total Synthesis of Tetracenomycin Core Structures

The total synthesis of the tetracenomycin core is a complex undertaking that has been approached through various innovative strategies. These methods are crucial for producing not only the natural product itself but also for creating a platform to generate structurally diverse analogs. researchgate.net

A significant breakthrough in this area was the first total syntheses of tetracenomycins C and X. nih.gov This approach featured several key steps:

Preparation of a hexasubstituted naphthonitrile oxide: This was achieved through successive benzyne (B1209423) cycloadditions and an oxidative ring-opening reaction. nih.gov

Utilization of a novel ortho-quinone mono-acetal: This component served as the A-ring unit of the tetracenomycin structure. nih.gov

Asymmetric construction of stereogenic centers: The synthesis established three contiguous stereogenic centers via an asymmetric benzoin (B196080) cyclization, an isoxazole (B147169) oxidation, and a stereoselective reduction. nih.gov

Another powerful strategy involves a convergent synthetic route, which has proven practical for producing key precursors to tetracycline (B611298) antibiotics on a larger scale. nih.gov This method is characterized by:

A Michael–Dieckmann condensation: This key step joins an AB precursor with various D-ring precursors, allowing for structural diversity. nih.gov

Enantioselective addition and intramolecular cycloaddition: The route employs an enantioselective addition of divinylzinc (B3045688) to an aldehyde and an endo-selective intramolecular furan (B31954) Diels–Alder cycloaddition to build the core structure. nih.gov

These synthetic routes are not only academically significant but also provide a foundation for the large-scale production of novel antibiotic candidates that may be effective against resistant bacterial strains. nih.gov The modularity of these syntheses allows for the creation of a wide array of analogs with varied substituents at different positions of the tetracycline core, which was previously challenging to achieve. researchgate.netgoogle.com

Semisynthetic Approaches to 3-Demethoxy-3-ethoxytetracenomycin C Derivatives

Semisynthesis has emerged as a vital tool for diversifying the tetracenomycin scaffold, leading to the generation of second and third-generation derivatives with enhanced pharmacological properties. nih.gov This approach leverages the naturally produced tetracenomycin core and modifies it through chemical reactions to introduce new functionalities.

One of the key advantages of semisynthesis is the ability to create analogs that are difficult to access through total synthesis or biosynthetic methods alone. nih.gov For instance, chemically modified tetracyclines (CMTs) have been developed that lack the C-4 dimethylamino group, thereby eliminating antibiotic activity but enhancing their efficacy against matrix metalloproteinases, which have implications in cancer and inflammatory disorders. nih.gov

The combination of biosynthetic production of the core structure followed by chemical modification represents a cost-effective and versatile strategy for the large-scale production of novel tetracenomycin derivatives. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like tetracenomycin analogs. This approach harnesses the power of enzymes to perform specific transformations on synthetic intermediates, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. researchgate.net

A prime example of this methodology is the use of oxygenases in the synthesis of complex natural products. researchgate.net Nature has evolved a vast array of these enzymes to modify secondary metabolites with remarkable selectivity. In the context of tetracenomycins, oxygenases play a crucial role in the hydroxylation of the polyketide backbone. For instance, the triple hydroxylation of tetracenomycin A2 to form tetracenomycin C is a key enzymatic step in the biosynthetic pathway. jst.go.jp

Researchers have successfully harnessed these oxidative enzymes for the chemoenzymatic synthesis of various complex molecules. For example, cytochrome P450 monooxygenases have been discovered that catalyze regio-specific oxidations on the camptothecin (B557342) scaffold, enabling the production of clinically relevant anticancer drugs. nih.gov

The integration of enzymatic steps into a synthetic sequence can significantly streamline the synthesis of complex targets. For instance, the enzymatic synthesis of a bacterial polyketide from simple precursors like acetyl and malonyl coenzyme A has been demonstrated, showcasing the potential to build complex backbones enzymatically. acs.org This approach, combined with subsequent chemical modifications, opens up new avenues for creating novel tetracenomycin derivatives.

Development of Novel Synthetic Pathways and Intermediates

The quest for more efficient and versatile methods to synthesize tetracenomycin analogs has led to the development of novel synthetic pathways and the identification of key intermediates. These advancements are crucial for expanding the accessible chemical space of this class of compounds.

One notable development is a practical, enantioselective synthetic route to a key precursor of tetracycline antibiotics. nih.gov This route, which proceeds in nine steps from a commercially available starting material, has enabled the production of significant quantities of an optically active intermediate. nih.gov A key innovation in this pathway is an endo-selective intramolecular furan Diels-Alder cycloaddition reaction. nih.gov

The discovery of new intermediates has also been instrumental in understanding and manipulating the biosynthesis of tetracenomycins. For example, the isolation and structural elucidation of tetracenomycin F2 and tetracenomycin F1 have provided insights into the early steps of the tetracenomycin C biosynthetic pathway. nih.gov Tetracenomycin F2 is the earliest identified intermediate to date and can be enzymatically converted to later intermediates in the pathway. nih.gov

Rational Design and Synthesis of Modified Analogs for Research Probing

The rational design and synthesis of modified tetracenomycin analogs are critical for probing their mechanism of action and for developing new therapeutic agents. By systematically altering the structure of the parent compound, researchers can investigate the role of specific functional groups in its biological activity.

A key strategy in this area is the use of combinatorial biosynthesis, which involves genetically engineering the biosynthetic pathway to produce novel derivatives. nih.gov This can be achieved by introducing genes from other polyketide biosynthetic pathways or by modifying the existing enzymes to alter their substrate specificity or catalytic function. For example, reprogramming the polyketide synthase (PKS) cassettes can lead to the production of 2-hydroxylated analogs. nih.gov

Another approach involves the use of "sugar flexible" glycosyltransferases, such as ElmGT, which can attach a variety of different sugar moieties to the tetracenomycin core. acs.orgacs.org This has led to the generation of a diverse library of glycosylated tetracenomycin C derivatives, including those modified with deoxysugars, ketosugars, and branched-chain sugars. acs.orgacs.org These analogs are instrumental in studying the role of the carbohydrate moiety in the biological activity of tetracenomycins. researchgate.net

The synthesis of these modified analogs also serves to create valuable molecular probes. For instance, the introduction of a hydroxyl group at the C-6 position of tetracenomycin X was found to significantly alter its chromophore, making it a useful tool for spectroscopic studies. scispace.com Such rationally designed analogs are essential for elucidating the structure-activity relationships of tetracenomycins and for guiding the development of new and more effective drugs.

Structure Activity Relationship Sar Studies of 3 Demethoxy 3 Ethoxytetracenomycin C and Its Analogs

Impact of Core Tetracyclic Structure Modifications on Biological Activity

The tetracyclic core is the fundamental scaffold of tetracenomycins, and modifications to this structure have a profound impact on their biological activity. Studies involving the derivatization of the aglycone, or non-sugar core, have demonstrated that even minor alterations can significantly enhance or diminish the compound's efficacy.

For instance, the synthesis of 8-O-methylelloramycinone, a derivative of the elloramycin (B1244480) aglycone (elloramycinone), resulted in the most active compound in a proliferation inhibition assay against murine L1210 leukemia cells. uky.edunih.gov This highlights that methylation at specific positions on the core can be a key determinant of cytotoxic potency.

Conversely, other modifications can be detrimental to activity. The introduction of a hydroxyl group at the C-6 position of Tetracenomycin X (TcmX) to form 6-hydroxytetracenomycin X led to a derivative with lower antimicrobial and cytotoxic activity. mdpi.com The in vitro protein synthesis inhibition ability, however, was comparable to the parent TcmX, suggesting that 6-hydroxylation primarily hinders the molecule's ability to penetrate bacterial cells. mdpi.com

Furthermore, biosynthetic intermediates that have not undergone the complete series of core modifications often lack significant biological activity. Tetracenomycin B3, a key intermediate in the biosynthetic pathway that branches to either elloramycin or tetracenomycin C, is antibiotically inactive against both Gram-positive and Gram-negative bacteria. nih.gov This underscores the critical role of the final enzymatic modifications that complete the core structure in conferring the antibiotic properties to the mature molecule. nih.gov

Role of Peripheral Substituents (e.g., Ethoxy Group at C-3, Sugar Moieties) in Modulating Activity

Peripheral substituents attached to the tetracenomycin core, such as the ethoxy group in 3-Demethoxy-3-ethoxytetracenomycin C and various sugar moieties, are crucial modulators of biological activity. amanote.comjst.go.jp These groups are often involved in molecular recognition and interaction with biological targets. researchgate.net

The sugar moiety, in particular, contributes significantly to the biological profile of these compounds. nih.govresearchgate.net The type of sugar, its point of attachment, and its stereochemical orientation can all influence the molecule's efficacy and mechanism of action. researchgate.netnih.gov For example, the O-methyl groups on the L-rhamnose moiety of elloramycin are considered essential for its cytotoxicity. nih.gov Altering this sugar can have negative consequences; a derivative of 8-demethyl tetracenomycin C featuring a 4'-ketosugar modification showed diminished antimicrobial effects. nih.gov

The flexibility of glycosyltransferase enzymes, such as ElmGT, has been exploited through combinatorial biosynthesis to create libraries of tetracenomycin derivatives with diverse sugar appendages, leading to a range of biological activities. researchgate.net However, not all modifications are beneficial. The complete removal of the sugar moiety or the attachment of certain sugars can lead to a significant loss of activity. nih.govresearchgate.net The crucial role of other peripheral groups is demonstrated by an isomer of Tetracenomycin X, O4-Me-Tcm C, which was found to be completely inactive. This finding corroborates the essential role of the free hydroxyl group at the C-4 position for ribosome binding and, consequently, for its antimicrobial and protein synthesis inhibition capabilities. mdpi.com

Table 1: Impact of Peripheral Substituent Modifications on Tetracenomycin Activity This is an interactive table. Select a compound to see more details.

| Compound/Analog | Key Peripheral Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| 8-demethyl-8-(4′-keto)-α-l-olivosyl-tetracenomycin C | 4'-ketosugar instead of standard rhamnose | Diminished antimicrobial effect compared to elloramycin. | nih.gov |

| Elloramycin | Contains 2',3',4'-tri-O-methyl-α-l-rhamnose | O-methyl groups on the sugar are essential for cytotoxicity. | nih.govresearchgate.net |

| O4-Me-Tcm C (TcmX isomer) | Methylation of the C-4 hydroxyl group | Completely inactive; C-4 OH group is crucial for ribosome binding. | mdpi.com |

| 6-hydroxytetracenomycin X | Addition of hydroxyl group at C-6 of the core | Lower antimicrobial and cytotoxic activity; reduced cell penetration. | mdpi.com |

Stereochemical Influences on Structure-Activity Relationships

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of tetracenomycins and related compounds. Specific spatial orientations of functional groups are often required for effective binding to biological targets.

The structure of tetracenomycin C, for example, features three hydroxyl groups at positions C-4, C-4a, and C-12a that are in a cis configuration relative to each other. wikipedia.org This specific stereochemical arrangement is an integral feature of the molecule and is likely essential for its defined biological activity. wikipedia.org

The importance of stereochemistry is also profoundly evident in glycosylated analogs. In studies of related anthracyclines, the cytotoxic and antitumor activities of disaccharide analogs were found to be critically dependent on the optimal (axial) orientation of the second sugar residue. nih.gov This demonstrates that the precise 3D positioning of the sugar moiety is vital for the drug's interaction with the DNA-topoisomerase complex, which is its ultimate target. nih.gov Furthermore, the chemical treatment of elloramycin can lead to the formation of isoelloramycin, an isomer with altered stereochemistry, through a transglycosylation reaction, which typically results in a different biological activity profile. uky.edunih.gov

Comparative SAR Analysis with Related Tetracenomycins (e.g., Tetracenomycin C, Tetracenomycin X, Elloramycin)

Comparing the structures and activities of different members of the tetracenomycin family, such as Tetracenomycin C, Tetracenomycin X, and Elloramycin, provides valuable SAR insights. These compounds share a common tetracyclic polyketide core but differ in their peripheral substitutions, particularly methylation and glycosylation patterns, which leads to distinct biological profiles. researchgate.net

Tetracenomycin C (TcmC) is an anthracycline-like antibiotic that shows activity against some Gram-positive bacteria, particularly Streptomyces species, but is not effective against Gram-negative bacteria or fungi. wikipedia.orgnih.gov

Elloramycin is distinguished by the presence of a 2',3',4'-tri-O-methyl-α-l-rhamnose sugar attached at the C-8 position. researchgate.net This glycosylation is critical for its activity. The biosynthetic pathways of TcmC and elloramycin diverge from a common, inactive intermediate, tetracenomycin B3, highlighting that the final decorating steps (like glycosylation for elloramycin) are what confer their respective activities. nih.gov

Tetracenomycin X (TcmX) is a potent inhibitor of protein synthesis, acting on a unique site within the exit tunnel of the large ribosomal subunit. mdpi.com Its SAR is highly specific; minor changes, such as hydroxylation at C-6 or methylation of the C-4 hydroxyl group, result in significantly reduced or completely abolished activity, respectively. mdpi.com

Table 2: Comparative Analysis of Major Tetracenomycins This is an interactive table. Select a compound to see more details.

| Compound | Key Structural Features | Primary Biological Activity/Target | Reference(s) |

|---|---|---|---|

| Tetracenomycin C | Non-glycosylated, specific methylation pattern. | Active against Gram-positive bacteria. | wikipedia.orgnih.gov |

| Elloramycin | Glycosylated at C-8 with a tri-O-methyl rhamnose. | Antitumor and mild antibacterial activity. | nih.govresearchgate.net |

| Tetracenomycin X | Non-glycosylated, potent protein synthesis inhibitor. | Binds to the large ribosomal subunit to inhibit translation. | mdpi.com |

| Tetracenomycin B3 | Inactive biosynthetic precursor to both TcmC and Elloramycin. | Lacks the final structural modifications needed for activity. | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Prediction (e.g., molecular docking, molecular dynamics)

Computational chemistry and molecular modeling are powerful tools for investigating and predicting the structure-activity relationships of tetracenomycin analogs. These in silico methods provide insights at the molecular level that are often difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (like a tetracenomycin analog) to a biological target, such as a protein or enzyme. nih.gov For example, docking studies can be used to visualize how different tetracenomycin analogs interact with amino acid residues within the binding pocket of their target, the bacterial ribosome. mdpi.comnih.gov Such studies can explain why certain functional groups, like the C-4 hydroxyl of TcmX, are critical for binding and activity, while others are detrimental. mdpi.com

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov After a docking pose is predicted, an MD simulation can assess the stability of the ligand-protein complex. frontiersin.org This can confirm whether the key interactions identified in docking, such as hydrogen bonds, are maintained over a simulated period, providing a more dynamic and realistic view of the binding event. frontiersin.orgmdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another valuable technique. 3D-QSAR models correlate the 3D structural properties (e.g., steric and electrostatic fields) of a series of compounds with their measured biological activities. frontiersin.orgbohrium.com By building a predictive model, researchers can design novel compounds that are predicted to have improved activity before they are synthesized, thus guiding medicinal chemistry efforts in a more efficient manner. frontiersin.orgbohrium.com

Mechanistic Investigations of Biological Activity Excluding Human Clinical Outcomes

Molecular Targets and Binding Interactions

The primary molecular target of the tetracenomycin family is the bacterial ribosome, leading to the inhibition of protein synthesis. scispace.comresearchgate.net

Research on tetracenomycin X, a closely related analog, has revealed a unique binding site within the large ribosomal subunit. scispace.comresearchgate.net This interaction is distinct from that of many other ribosome-targeting antibiotics. By binding to this site, tetracenomycins are thought to interfere with the passage of the nascent polypeptide chain through the ribosomal exit tunnel, thereby halting protein synthesis. scispace.comresearchgate.netnih.govnih.govfrontiersin.org This mechanism effectively shuts down the production of essential proteins for bacterial survival.

The mechanism of tetracenomycins, including by extension 3-Demethoxy-3-ethoxytetracenomycin C, differs significantly from that of tetracycline (B611298). Tetracycline primarily binds to the 30S small ribosomal subunit, where it sterically hinders the docking of aminoacyl-tRNA at the A-site, thus preventing the addition of new amino acids to the growing peptide chain. nih.govresearchgate.netnih.govdrugbank.com In contrast, tetracenomycins target the 50S large ribosomal subunit. scispace.comresearchgate.net This fundamental difference in the binding site and inhibitory mechanism underscores that tetracenomycin C and its derivatives are not members of the tetracycline group of antibiotics. nih.gov

| Feature | This compound (inferred from Tetracenomycin X) | Tetracycline |

| Ribosomal Subunit Target | 50S (Large Subunit) scispace.comresearchgate.net | 30S (Small Subunit) nih.gov |

| Binding Site | Unique locus within the polypeptide exit tunnel scispace.comresearchgate.net | A-site nih.gov |

| Primary Mechanism | Inhibition of polypeptide chain elongation by blocking the exit tunnel scispace.comresearchgate.netnih.gov | Inhibition of aminoacyl-tRNA binding researchgate.netnih.gov |

The specific cellular context can influence the activity of antibiotics. While direct evidence for this compound is not available, factors such as the metabolic state of the bacteria and the presence of resistance mechanisms could potentially alter its efficacy. For instance, in the broader class of tetracyclines, resistance can emerge through ribosomal protection proteins or efflux pumps, which could theoretically impact the effectiveness of related compounds. nih.govnih.gov

Cellular Effects in Model Systems

The downstream consequences of inhibiting protein synthesis can manifest as various cellular effects, including alterations in cell cycle progression and the levels of key regulatory proteins.

While specific studies on the effect of this compound on the cell cycle of mammalian cells are not available, inhibitors of protein synthesis can indirectly lead to cell cycle arrest. By blocking the production of proteins essential for cell division, such as cyclins and cyclin-dependent kinases, cells may be unable to progress through the cell cycle checkpoints. This often results in an accumulation of cells in the G0/G1 phase. General studies have shown that disruption of protein synthesis can induce a G0/G1 phase arrest. amanote.com

A direct consequence of inhibiting protein synthesis is the reduced expression of proteins with high turnover rates, such as Cyclin D1. nih.govmicrobenotes.com Cyclin D1 is a crucial regulator of the G1 to S phase transition in the cell cycle. unc.edunih.govnih.gov Its downregulation would prevent the formation of the active Cyclin D1-CDK4/6 complex, which is necessary for the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase. Therefore, it is plausible that this compound, as a protein synthesis inhibitor, would lead to the downregulation of Cyclin D1 in treated cells.

| Cellular Process | Potential Effect of this compound | Key Regulatory Proteins Involved |

| Cell Cycle Progression | Arrest in the G0/G1 phase (inferred) amanote.com | Cyclins, Cyclin-Dependent Kinases |

| Protein Regulation | Downregulation of short-lived proteins (inferred) microbenotes.com | Cyclin D1 |

Activation of Signal Transduction Pathways (e.g., p38, c-JUN)

Research into the molecular mechanisms of tetracenomycin derivatives has shed light on their ability to modulate key signaling pathways involved in cell proliferation and survival. While direct studies on this compound are limited, investigations into structurally similar compounds, such as Tetracenomycin X, provide significant insights. One study demonstrated that Tetracenomycin X exerts its antitumor effects by activating both p38 mitogen-activated protein kinase (MAPK) and c-JUN N-terminal kinase (JNK) proteins. nih.gov This activation is a crucial component of its mechanism for downregulating cyclin D1, a key regulator of the cell cycle. nih.gov

Table 1: Effects of Tetracenomycin X on Signal Transduction Pathways

| Compound | Pathway Activated | Key Protein Target | Resulting Effect | Reference |

|---|---|---|---|---|

| Tetracenomycin X | p38 MAPK | p38 | Downregulation of Cyclin D1 | nih.gov |

| Tetracenomycin X | c-JUN | c-JUN | Downregulation of Cyclin D1 | nih.gov |

Interactions with Nucleic Acids (e.g., DNA interaction, differentiation from DNA-damaging agents)

The interaction of tetracycline-class compounds with nucleic acids is a key aspect of their biological activity. While some compounds in this family are known to cause direct DNA damage, others exhibit more nuanced interactions. For instance, some tetracycline derivatives, in the presence of metal ions like Cu(II), can induce DNA damage through alkylation at the N-7 and N-3 positions of adenine (B156593) and guanine (B1146940) bases and the generation of reactive oxygen species. nih.gov This can lead to the formation of single-stranded regions and strand breaks in the DNA. nih.gov

However, other studies on different derivatives, such as bis-N-substituted tetrandrine, suggest a dual binding mode that involves partial intercalation of an aromatic substituent and accommodation of the larger molecular structure within the major groove of the DNA double helix. nih.gov This type of interaction does not necessarily lead to significant DNA damage and is characterized by a high binding affinity. nih.gov Viscometry experiments are a key method to differentiate between these modes of interaction; intercalation typically increases DNA viscosity by lengthening the double helix, whereas groove binding has a minimal effect. nih.gov

For this compound, it is crucial to distinguish its mode of interaction with DNA. While it is a member of the broader tetracycline family, its specific structural modifications would dictate its primary mechanism. It is plausible that it acts more as an intercalating agent or a groove binder rather than a direct DNA-damaging agent, a characteristic that would differentiate its cytotoxic mechanism from classical alkylating agents or topoisomerase poisons that induce extensive DNA lesions. nih.gov

Enzyme Inhibition Studies (e.g., topoisomerase II, specific biosynthetic enzymes)

Table 2: Potential Enzyme Inhibition Targets for Tetracenomycin Derivatives

| Enzyme | Function | Potential Effect of Inhibition | Reference |

|---|---|---|---|

| Topoisomerase II | Relieves torsional stress in DNA | Induction of DNA double-strand breaks, apoptosis | nih.govwikipedia.org |

| Tcm F2 Cyclase | Catalyzes cyclization in Tetracenomycin C biosynthesis | Blockade of Tetracenomycin C production | nih.gov |

| C-5 Monooxygenase (TcmH) | Hydroxylation step in Tetracenomycin C biosynthesis | Accumulation of biosynthetic intermediates | nih.gov |

Studies in Non-Human Organismal Models (e.g., mouse xenograft studies for mechanistic insights)

In vivo studies using non-human organismal models, particularly mouse xenograft models, are indispensable for understanding the antitumor activity and mechanism of action of novel compounds. While specific mechanistic data from xenograft studies for this compound are not detailed in the available literature, studies on other anticancer agents provide a framework for how such investigations yield mechanistic insights.

For example, xenograft models of human cervical cancer have been used to demonstrate the in vivo tumor growth inhibition by demethoxycurcumin, a compound with structural similarities in its aromatic and methoxy (B1213986) groups. nih.gov In these studies, the compound significantly suppressed both the size and weight of tumors derived from HeLa cells. nih.gov Similarly, studies with doxorubicin (B1662922) in athymic mice bearing a variety of human tumor xenografts have shown significant antitumor activity against breast and lung tumors, paralleling clinical observations. rsc.org

A study on the curcumin (B1669340) derivative BHMC in a 4T1 breast cancer mouse model revealed that its antitumor effect was due to the induction of apoptosis, antiproliferation, anti-inflammation, and antimetastasis. researchgate.net For Tetracenomycin X, in vivo studies have confirmed its antitumor activity, which was linked to cell cycle arrest through the downregulation of cyclin D1. nih.gov These examples highlight the types of mechanistic insights that can be gained from xenograft studies. Future research on this compound would likely involve similar models to elucidate its in vivo efficacy and the molecular pathways it modulates to achieve its antitumor effects.

Table 3: Examples of Mechanistic Insights from Xenograft Models for Antitumor Compounds

| Compound | Tumor Model | Mechanistic Finding | Reference |

|---|---|---|---|

| Demethoxycurcumin | Human Cervical Cancer (HeLa) | Inhibition of tumor size and weight | nih.gov |

| Doxorubicin | Various Human Tumors | Significant activity against breast and lung tumors | rsc.org |

| BHMC (Curcumin derivative) | 4T1 Breast Cancer | Induction of apoptosis, antiproliferation, anti-inflammation, antimetastasis | researchgate.net |

| Tetracenomycin X | Not specified | In vivo antitumor activity via cell cycle arrest | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for 3 Demethoxy 3 Ethoxytetracenomycin C Research

Molecular Biology Techniques for Mechanistic Studies

Gene Expression Analysis (e.g., RT-PCR, Microarrays)

The investigation into the effects of a bioactive compound on cellular function often begins with an analysis of its impact on gene expression. Methodologies such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and microarrays are pivotal in identifying which genes are up- or down-regulated in response to the compound.

While specific studies on the effect of 3-Demethoxy-3-ethoxytetracenomycin C on bacterial gene expression are not extensively available in the current literature, the application of these techniques can be understood from research on similar compounds. For instance, studies on other natural product antibiotics utilize these methods to uncover their molecular mechanisms.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels. In the context of antibiotic research, RT-PCR can be employed to validate the findings from broader screening methods like microarrays. For example, if a microarray analysis suggests that a particular set of genes involved in a specific metabolic pathway is affected by an antibiotic, RT-PCR can be used to confirm and quantify the change in expression of these specific genes.

Microarrays allow for the simultaneous monitoring of the expression levels of thousands of genes. When bacterial cells are treated with a compound like this compound, changes in their gene expression profile can provide clues about the compound's target and mechanism of action. For example, a significant upregulation of genes involved in stress responses or DNA repair could indicate that the compound induces cellular stress or damages DNA.

A hypothetical application of these techniques to this compound research could involve treating a susceptible bacterial strain with the compound and then comparing the gene expression profile to that of an untreated control.

| Technique | Application in Antibiotic Research | Hypothetical Finding for this compound |

| RT-PCR | Validation and quantification of specific gene expression changes. | Confirmation of the upregulation of a specific efflux pump gene, suggesting a resistance mechanism. |

| Microarrays | Genome-wide screening of gene expression changes to identify affected pathways. | Identification of widespread downregulation of genes involved in protein synthesis, pointing towards the ribosome as a potential target. |

Protein Expression and Detection (e.g., Western Blotting)

Following the analysis of gene expression, the next logical step is to investigate the effects of the compound on protein levels. Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

In the study of this compound, Western blotting could be used to determine if the changes observed at the mRNA level translate to changes in protein expression. For example, if microarray data indicated a downregulation of genes encoding for ribosomal proteins, Western blotting with antibodies specific to those proteins could confirm a decrease in their cellular concentration. This would provide strong evidence that the compound interferes with the machinery of protein synthesis.

The general workflow for such an experiment would involve:

Treating bacterial cells with this compound.

Lysing the cells to release their protein content.

Separating the proteins by size using gel electrophoresis.

Transferring the separated proteins to a membrane.

Probing the membrane with a primary antibody that specifically binds to the protein of interest.

Detecting the primary antibody with a labeled secondary antibody to visualize and quantify the protein.

| Target Protein Type | Potential Effect of this compound | Interpretation |

| Ribosomal Proteins | Decreased expression levels. | The compound may inhibit the synthesis or promote the degradation of ribosomal components. |

| Stress Response Proteins | Increased expression levels. | The bacterial cell is mounting a defense against the antibiotic-induced stress. |

| Key Metabolic Enzymes | Altered expression levels. | The compound may interfere with essential metabolic pathways of the bacteria. |

Cell-Based Assays (e.g., Flow Cytometry for cell cycle, viability assays)

Cell-based assays are crucial for understanding the physiological effects of a compound on whole cells. Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam.

In the context of this compound research, flow cytometry can be utilized to assess its impact on bacterial cell viability and cell cycle progression.

Viability Assays: By using fluorescent dyes that differentially stain live and dead cells, flow cytometry can quickly and accurately determine the bactericidal or bacteriostatic effects of the compound. For example, a dye like propidium iodide can only enter cells with compromised membranes (dead cells), while a dye like SYTO 9 can enter all cells. The ratio of red (dead) to green (live) fluorescence provides a quantitative measure of cell viability.

Cell Cycle Analysis: For bacteria, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle by staining the cellular DNA with a fluorescent dye. Treatment with an antibiotic that inhibits DNA replication would be expected to cause an accumulation of cells in the replication phase.

| Assay Type | Parameter Measured | Potential Outcome with this compound |

| Viability Assay | Membrane integrity and metabolic activity. | An increase in the population of non-viable cells, indicating a bactericidal mechanism. |

| Cell Cycle Analysis | DNA content per cell. | An arrest of the cell cycle at a specific phase, suggesting interference with DNA replication or cell division. |

Crystallography and Structural Biology of Compound-Target Complexes (e.g., ribosome-antibiotic complex)

Understanding the precise molecular interactions between an antibiotic and its target is fundamental to elucidating its mechanism of action and for the rational design of more potent derivatives. X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level structure of these complexes.

While a crystal structure of this compound bound to its biological target is not currently available, studies on the broader class of tetracenomycin and tetracycline (B611298) antibiotics have provided significant insights into their interaction with the ribosome. These antibiotics are known to bind to the 30S ribosomal subunit and interfere with protein synthesis.

Research on tetracenomycins has revealed that their binding site is located in a unique position within the tunnel of the large ribosomal subunit. nih.gov A crucial interaction for this binding has been identified as the 4-hydroxyl group of the tetracenomycin core structure. nih.gov This finding is highly relevant for this compound, as it suggests that the core scaffold of the molecule is critical for its ribosomal binding and subsequent antibacterial activity.

Structural alignment of different tetracenomycins to the binding site determined by cryo-electron microscopy of a related compound complexed with the 70S ribosome has highlighted the importance of specific functional groups for the interaction. nih.gov The ethoxy group at the 3-position of this compound would likely influence the binding affinity and specificity of the compound to the ribosomal target.

Future crystallographic studies aiming to solve the structure of a this compound-ribosome complex would be invaluable. Such a structure would provide a detailed map of the interactions, including hydrogen bonds and hydrophobic contacts, between the antibiotic and the ribosomal RNA and proteins. This information would be instrumental for structure-activity relationship studies and for the design of new analogs with improved efficacy.

| Structural Feature | Known Importance in Related Compounds | Predicted Role for this compound |

| Tetracenomycin Core | Essential for binding to the ribosomal tunnel. | Forms the primary scaffold for interaction with the ribosomal target. |

| 4-hydroxyl group | Crucial for ribosome binding. nih.gov | Likely a key interaction point with the ribosome, essential for its mechanism of action. |

| 3-ethoxy group | Influences binding affinity and specificity. | Modulates the interaction with the ribosomal binding pocket, potentially enhancing efficacy or altering the resistance profile. |

Biotechnological and Metabolic Engineering Approaches

Heterologous Expression of Tetracenomycin Biosynthetic Gene Clusters

A foundational strategy for the production of novel tetracenomycin analogs is the heterologous expression of its biosynthetic gene cluster (BGC). The native producer of tetracenomycin C, Streptomyces glaucescens, is not always an ideal host for genetic manipulation and industrial-scale production. Therefore, the entire tcm gene cluster has been cloned and expressed in more tractable host organisms. nih.govnih.gov

Streptomyces lividans and Streptomyces coelicolor are frequently used as heterologous hosts. nih.govacs.org The transfer of the tcm BGC, often housed on a high-copy-number plasmid like pIJ702, into these hosts has been shown to result in the production of tetracenomycin C and its intermediates. nih.govnih.gov This approach not only facilitates higher production titers but also provides a "cleaner" genetic background, which is advantageous for subsequent engineering efforts. For instance, expressing the tcm BGC in a host devoid of competing polyketide pathways simplifies the detection and purification of novel analogs. plos.org

The successful heterologous expression of the tcm gene cluster is the first critical step, creating a platform for the rational design and combinatorial biosynthesis of new tetracenomycin derivatives. nih.govacs.org

Combinatorial Biosynthesis for Diversification of 3-Demethoxy-3-ethoxytetracenomycin C Analogs

Combinatorial biosynthesis involves the creation of novel compounds by combining genes from different biosynthetic pathways. This "mix-and-match" approach can generate a wide array of analogs by altering the structure of the polyketide backbone or its subsequent modifications. In the context of tetracenomycins, this has been primarily explored through the introduction of genes from other polyketide pathways to alter methylation and glycosylation patterns. acs.orgplos.org

To generate a compound such as this compound, one could envision a combinatorial approach where the native O-methyltransferase responsible for the methoxy (B1213986) group at the C-3 position is replaced by an enzyme capable of attaching an ethoxy group. This would likely involve screening a library of O-alkyltransferases from various organisms for the desired activity. While the direct ethoxylation of the tetracenomycin core at this position has not been documented, the principle of enzyme promiscuity, where an enzyme can accept a substrate other than its native one, is the cornerstone of combinatorial biosynthesis.

Furthermore, the polyketide synthase (PKS) itself can be engineered. The tetracenomycin PKS is a type II PKS, which is composed of a set of discrete, monofunctional enzymes. plos.orgnih.gov It is conceivable that by swapping modules or individual enzymes of the PKS with those from other systems, the resulting polyketide backbone could be altered in a way that is more amenable to subsequent ethoxylation, or that even lacks the C-3 hydroxyl group that is the substrate for methylation. plos.orgresearchgate.net

Rational Engineering of Biosynthetic Pathways for Targeted Analog Production

Rational engineering involves making specific, targeted changes to an enzyme's structure to alter its function, based on a detailed understanding of its mechanism and three-dimensional structure. plos.org This approach is more precise than combinatorial biosynthesis and would be a key strategy for the targeted production of this compound.

The creation of this specific analog requires two key modifications: the removal of the methoxy group at the C-3 position (demethoxylation) and the addition of an ethoxy group (ethoxylation). A plausible rational engineering strategy would focus on the O-methyltransferase (OMT) that acts on the C-3 position of a tetracenomycin intermediate.

Inactivation of the Native O-Methyltransferase: The first step would be to identify and inactivate the gene encoding the OMT responsible for C-3 methylation. This could be achieved through gene knockout or site-directed mutagenesis to render the enzyme non-functional. This would lead to the accumulation of a 3-demethylated precursor.

Engineering for Ethoxylation: The more challenging step is the introduction of an ethoxy group. This could be approached in several ways:

Mutagenesis of the Native OMT: The active site of the native OMT could be mutated to alter its cofactor specificity from S-adenosyl methionine (SAM), the methyl donor, to S-adenosyl ethionine (SAE), an ethyl donor. This has been successfully demonstrated for other OMTs.

Introduction of a Novel O-Ethyltransferase: A search for naturally occurring O-ethyltransferases could yield a candidate enzyme that could be introduced into the tetracenomycin-producing host. If such an enzyme has the desired regiospecificity for the C-3 position, it could directly ethylate the 3-demethylated precursor.

Directed Evolution: If no suitable O-ethyltransferase is found, directed evolution could be employed. This involves creating a large library of mutant OMTs and screening them for the ability to use SAE as a substrate and ethylate the desired position on the tetracenomycin scaffold.

While these strategies are theoretically sound, they rely on a detailed understanding of the enzymes involved in tetracenomycin biosynthesis, some of which are not yet fully characterized.

Utilization of "BioBricks" and Synthetic Biology Tools for Tetracenomycin Pathway Manipulation

The field of synthetic biology offers powerful tools for the complex task of engineering biosynthetic pathways. The "BioBricks" standard is a framework for creating interchangeable genetic parts (e.g., promoters, ribosome binding sites, genes, and terminators) that can be easily assembled in a modular fashion. plos.orgacs.orgplos.org

A BioBricks toolbox has been specifically developed for the metabolic engineering of the tetracenomycin pathway. plos.org This system allows for the rapid assembly and testing of various genetic constructs. For the production of this compound, a synthetic biology approach would involve:

Pathway Refactoring: The entire tcm gene cluster could be "refactored," meaning it would be re-synthesized with standardized BioBrick flanking sequences. This would allow for the easy removal of the native OMT gene and the insertion of an engineered or novel O-ethyltransferase gene.

CRISPR/Cas9-based Genome Editing: Advanced synthetic biology tools like CRISPR/Cas9 can be used for precise and efficient gene editing in the host organism's chromosome. nih.gov This could be used to inactivate the native OMT and integrate the new O-ethyltransferase gene directly into the genome, leading to a more stable engineered strain.

The use of BioBricks and other synthetic biology tools provides a systematic and high-throughput platform for the complex engineering required to produce a highly tailored molecule like this compound. plos.orgplos.org

Data Tables

Table 1: Examples of Engineered Streptomyces Strains for Tetracenomycin Analog Production

| Strain | Host Organism | Genetic Modification | Product(s) | Reference |

| S. lividans (pIJ702-Tcm) | Streptomyces lividans | Introduction of the complete tcm gene cluster from S. glaucescens. | Tetracenomycin C and intermediates. | nih.gov |

| S. coelicolor M1146::cos16F4iE | Streptomyces coelicolor | Integration of the elloramycin (B1244480) BGC. | 8-demethyl-tetracenomycin C. | plos.org |

| S. coelicolor M1146::cos16F4iE (pSET152BB-tcmO) | Streptomyces coelicolor | Expression of tcmO (8-O-methyltransferase). | Tetracenomycin C. | plos.org |

| S. coelicolor M1146::cos16F4iE (pSET152BB-tcmD) | Streptomyces coelicolor | Expression of tcmD (12-O-methyltransferase). | Tetracenomycin X. | plos.org |

| S. coelicolor M1146::cos16F4iE (pSET152BB-tcmO/urdE) | Streptomyces coelicolor | Co-expression of tcmO and urdE (oxygenase). | 6-hydroxy-tetracenomycin C. | plos.org |

Table 2: Combinatorial Biosynthesis and Rational Engineering Products

| Precursor/Intermediate | Engineered Enzyme(s) | Resulting Analog | Engineering Approach | Reference |

| 8-demethyl-tetracenomycin C | ElmGT (glycosyltransferase) + various deoxysugar BGCs | Glycosylated tetracenomycin C analogs (e.g., 8-O-d-olivosyl-TCMC) | Combinatorial Biosynthesis | acs.org |

| Tetracenomycin B3 | TcmO (8-O-methyltransferase) | Tetracenomycin E | Rational Engineering | plos.org |

| Tetracenomycin C | TcmD (12-O-methyltransferase) | Tetracenomycin X | Combinatorial Biosynthesis | plos.org |

| DMAC (unnatural substrate) | TcmO (8-O-methyltransferase) | 3-O-methylated DMAC analog | Rational Engineering | |

| 3-demethyl-TCMC precursor (hypothetical) | Engineered OMT / Novel O-ethyltransferase | This compound | Rational Engineering (Theoretical) | N/A |

Future Directions and Research Perspectives for 3 Demethoxy 3 Ethoxytetracenomycin C

Discovery of Novel Analogs through Bio-prospecting and Synthetic Libraries

The discovery of new bioactive compounds is crucial for overcoming challenges like antimicrobial resistance. Future efforts for 3-Demethoxy-3-ethoxytetracenomycin C will likely focus on identifying novel, structurally related analogs with potentially enhanced or unique biological activities.

Bio-prospecting: The search for new microorganisms producing novel secondary metabolites remains a fruitful endeavor. libretexts.org Marine sediments, in particular, have proven to be a rich source of actinomycetes with the potential to produce tetracenomycin-like compounds. nih.gov For instance, a genome-mining, PCR-based approach targeting key biosynthetic enzymes led to the identification of Tetracenomycin X from the marine-derived actinomycete strain Saccharothrix sp. 10-10. nih.gov Similar strategies, including exploring unique environments like saline lakes, could uncover actinobacterial strains that produce novel derivatives of this compound. nih.gov Metagenomic approaches, which involve analyzing the genetic material from entire environmental samples, bypass the need for cultivation and can reveal novel polyketide synthase (PKS) gene clusters capable of producing new chemical entities. nih.govresearchgate.net

Synthetic Libraries: Beyond discovering what nature provides, creating libraries of new compounds through genetic engineering is a powerful strategy. Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, can generate novel polyketides. pnas.org A "BioBricks" toolbox has been developed for the metabolic engineering of the tetracenomycin pathway in the host organism Streptomyces coelicolor. researchgate.netnih.gov This system facilitates the production of known analogs like Tetracenomycin X and has been used to generate new derivatives such as 6-hydroxy-tetracenomycin C by co-expressing specific methyltransferase and oxygenase enzymes. nih.gov This platform provides a clear and viable path for generating a synthetic library based on the this compound scaffold.

Deeper Elucidation of Mechanistic Nuances in Ribosomal Inhibition and Cellular Signaling

The tetracenomycin family of aromatic polyketides is known to exert its anticancer and antibiotic effects by inhibiting protein synthesis via binding to the large ribosomal subunit. researchgate.netnih.gov However, the precise molecular interactions and downstream consequences of this binding are areas ripe for deeper investigation.

Ribosomal Inhibition: The bacterial ribosome, a complex machine made of ribosomal RNA (rRNA) and proteins, is a major target for antibiotics. nih.govfrontiersin.org It translates genetic information from messenger RNA (mRNA) into proteins in a multi-step process including initiation, elongation, and termination. nih.govyoutube.com While it is established that tetracenomycins bind the large (50S) subunit, high-resolution structural studies, such as cryo-electron microscopy, are needed to visualize the exact binding pocket of this compound. researchgate.netnih.gov Such studies would reveal which specific rRNA nucleotides or ribosomal proteins it interacts with, how it sterically or allosterically hinders the peptidyl transferase center (PTC), and whether it blocks the entry of aminoacyl-tRNAs or the exit of the nascent polypeptide chain. frontiersin.orgyoutube.com This level of detail is critical for understanding its specific mode of action and for the rational design of more potent derivatives.

Development of this compound as a Molecular Probe for Biological Research

Molecular probes are essential tools for studying complex biological systems. nih.gov By attaching a reporter group (like a fluorescent dye or a biotin (B1667282) tag) to a bioactive molecule, researchers can track its location, interactions, and dynamics within a cell or organism.

Given its specific interaction with the ribosome, a derivatized version of this compound could be developed into a powerful molecular probe. A fluorescently-labeled analog could be used in advanced imaging techniques to visualize its accumulation in specific cellular compartments and to directly observe its binding to ribosomes in living cells. Furthermore, chemical probes designed to mimic biosynthetic intermediates have been successfully used to investigate the assembly of other polyketides. core.ac.uk A probe based on this compound could be used in pull-down assays to identify not only its primary ribosomal target but also potential off-target interactions, providing a more complete picture of its mechanism. It could also be used to study the function of efflux pumps, such as the TcmA protein that confers resistance in the producing organism, Streptomyces glaucescens. wikipedia.org

Exploration of Chemoenzymatic Synthesis for Scalable Production of Complex Analogs

The chemical structures of polyketides are often too complex for practical, large-scale synthesis through traditional organic chemistry alone. acs.org Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis, offers a powerful alternative. nih.govnih.gov

This strategy is particularly well-suited for producing novel polyketide analogs. digitellinc.com The process could involve the chemical synthesis of a precursor molecule, which is then fed to a set of biosynthetic enzymes, such as polyketide synthases (PKSs) and tailoring enzymes (e.g., cyclases, oxygenases), to complete the synthesis. nih.govdigitellinc.com The thioesterase (TE) domain of a PKS, which is responsible for the final cyclization and release of the polyketide chain, has been shown to be a versatile catalyst for creating macrolactones. acs.orgnih.gov By leveraging the promiscuity of these enzymes, which can often accept non-natural substrates, a chemoenzymatic approach could be used to generate a diverse library of this compound analogs. nih.govdigitellinc.com This method would enable scalable production for further biological testing and could be used to systematically modify the compound's structure to optimize its activity and pharmacological properties.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic, systems-level understanding of this compound requires the integration of multiple "omics" technologies. This approach connects the genetic potential of an organism to its functional and chemical output.

Genomics: The starting point for understanding any natural product is its biosynthetic gene cluster (BGC). wikipedia.org The BGC for tetracenomycin C in Streptomyces glaucescens has been extensively studied, and the functions of many genes responsible for the assembly and modification of the polyketide backbone (e.g., tcmK, tcmL, tcmM) and its subsequent cyclization (tcmI, tcmJ) are known. wikipedia.orgnih.govnih.gov Future research would involve sequencing the genome of the organism that produces this compound to identify its unique BGC. Comparing this BGC to known tetracenomycin clusters would reveal the specific enzymes responsible for the ethoxy modification, providing new tools for combinatorial biosynthesis. nih.govnih.gov

Proteomics: As mentioned previously, proteomics is a powerful tool for elucidating a drug's mechanism of action. nih.gov By comparing the proteome of bacteria before and after treatment with this compound, researchers can identify which cellular pathways are impacted. For example, an upregulation of ribosomal proteins could indicate a response to translation inhibition, while changes in stress-related proteins could reveal secondary effects. nih.govnih.gov

Metabolomics: Metabolomic analysis, which profiles the small-molecule metabolites in a cell, can provide deep insights into a biosynthetic pathway. nih.gov By analyzing the culture extracts of the producing strain and its mutants, it is possible to identify biosynthetic intermediates and shunt products. nih.govnih.gov This information is critical for piecing together the precise sequence of enzymatic reactions that lead to the final structure of this compound. Combining metabolomic data with genomic information is a highly effective strategy for discovering novel natural products and understanding their formation. nih.gov

Compound Index

Q & A

Q. How can researchers validate the specificity of analytical methods for detecting this compound in complex biological matrices?

- Methodological Answer : Spike-and-recovery experiments in plasma or tissue homogenates quantify matrix effects. Use isotope-labeled internal standards (e.g., -analogs) for LC-MS/MS quantification. Cross-validate with orthogonal methods (e.g., ELISA if antibodies are available). Method robustness requires testing inter-day precision (<15% RSD) and limits of detection (LOD ≤ 1 ng/mL) .

Key Methodological Considerations

- Data Contradiction Analysis : Systematically compare experimental variables (e.g., cell culture media, bacterial strain genotypes) and employ meta-analysis frameworks to resolve inconsistencies .

- Critical Evaluation of Sources : Prioritize peer-reviewed journals (e.g., Journal of Antibiotics, ACS Medicinal Chemistry Letters) over commercial databases. Cross-check spectral data with public repositories (e.g., PubChem, ChEMBL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.